

# Troubleshooting Pigment Red 146 viscosity issues in printing pastes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment Red 146*

Cat. No.: *B035983*

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## Technical Support Center: Pigment Red 146

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Pigment Red 146** in printing pastes.

## Frequently Asked Questions (FAQs)

Q1: What is **Pigment Red 146** and what are its typical applications in a research setting?

**Pigment Red 146** is a Naphthol AS pigment, a type of azo pigment, known for its bluish-red shade.<sup>[1]</sup> In a research context, it is often used in the development of printing inks, textile printing pastes, and coatings.<sup>[1][2]</sup> Its good solvent resistance and lightfastness make it a subject of study for various formulations.<sup>[1][3]</sup>

Q2: What are the known intrinsic challenges associated with **Pigment Red 146** in printing paste formulations?

High viscosity and poor dispersion stability are known issues when formulating with **Pigment Red 146**.<sup>[4]</sup> These challenges can be attributed to the pigment's tendency to agglomerate in certain formulations, which can impact the rheological properties of the printing paste.<sup>[5]</sup>

Q3: What is the typical viscosity range for a textile printing paste?

The ideal viscosity for a textile printing paste can vary depending on the specific application and printing method. However, a general range for typical print pastes is between 17,000 and 20,000 centipoise (cPs) when measured with a Brookfield viscometer.[\[6\]](#)

## Troubleshooting Guide: Viscosity Issues

### High Viscosity

Q4: My printing paste with **Pigment Red 146** has excessively high viscosity. What are the potential causes?

High viscosity in a **Pigment Red 146** printing paste can stem from several factors:

- **Pigment Agglomeration:** **Pigment Red 146**, like many organic pigments, can reagglomerate after initial dispersion, leading to an increase in viscosity. This can be due to insufficient dispersant or improper dispersion methods.
- **Interaction with Thickeners:** Certain synthetic thickeners, such as those based on polyacrylic acid, can have strong interactions with pigment particles, leading to a significant increase in viscosity.[\[6\]](#)[\[7\]](#) The neutralization of these acidic thickeners with a base is what builds viscosity, and this process can be influenced by other components in the paste.[\[7\]](#)[\[8\]](#)
- **Incorrect Component Concentration:** An excessively high concentration of the thickener or pigment can naturally lead to higher viscosity.[\[9\]](#)
- **pH Imbalance:** The pH of the printing paste plays a crucial role, especially when using synthetic thickeners. An incorrect pH can cause the thickener to swell excessively, leading to high viscosity. For many water-based systems, a slightly alkaline pH is recommended.[\[10\]](#)
- **Binder Interaction:** The type and amount of binder can influence the overall rheology of the paste. Some binders may interact with the pigment or thickener, causing an increase in viscosity.

Q5: How can I reduce the high viscosity of my **Pigment Red 146** printing paste?

To reduce high viscosity, consider the following approaches:

- Optimize Dispersant Concentration: Ensure you are using the correct type and amount of dispersant for **Pigment Red 146**. A well-dispersed pigment is less likely to cause excessive viscosity.
- Adjust Thickener Concentration: Gradually decrease the amount of thickener in your formulation. Small changes can have a significant impact on viscosity.[9]
- Introduce a Reducer or Thinner: For water-based systems, deionized water can be added in small increments. For other systems, a compatible solvent or a commercially available viscosity reducer can be used.
- Evaluate Binder and Thickener Compatibility: If you suspect an adverse interaction, consider experimenting with a different type of binder or thickener.
- Check and Adjust pH: Measure the pH of your paste and adjust it to the recommended range for your specific thickener and binder system.[10]

## Low Viscosity

Q6: My printing paste with **Pigment Red 146** has a viscosity that is too low, leading to poor print definition. What could be the cause?

Low viscosity in a printing paste can be caused by:

- Insufficient Thickener: The most common cause is an inadequate concentration of the thickening agent.
- Excessive Reducer: Too much water or solvent has been added to the formulation.
- pH Out of Range: For synthetic thickeners, a pH that is too low can prevent the polymer from swelling properly, resulting in low viscosity.[9]
- Degradation of Thickener: In some cases, certain components in the formulation or environmental factors can cause the thickener to lose its effectiveness over time.

Q7: How can I increase the viscosity of my **Pigment Red 146** printing paste?

To increase the viscosity of a printing paste, you can:

- Incrementally Add Thickener: Gradually add more of your thickening agent while continuously monitoring the viscosity until the desired level is reached.
- Use an Auxiliary Thickener: Some formulations benefit from the addition of a secondary thickener to fine-tune the rheology.[\[6\]](#)
- Verify and Adjust pH: Ensure the pH of the paste is within the optimal range for activating your synthetic thickener. An increase in pH (through the addition of an alkali like ammonia) can often increase the viscosity of pastes with acrylic thickeners.[\[7\]](#)

## Data Presentation

Table 1: Recommended Viscosity Ranges for Printing Pastes

| Printing Method                | Typical Viscosity Range (cP) | Notes   |
|--------------------------------|------------------------------|---|
| Textile Rotary Screen Printing | 17,000 - 20,000              | Higher viscosity is needed to prevent the paste from flowing out of the screen. <a href="#">[6]</a> |
| Flatbed Screen Printing        | 15,000 - 25,000              | Similar to rotary screen printing, requires high viscosity for good print definition.               |
| Manual Screen Printing         | 10,000 - 20,000              | Can vary based on mesh count and squeegee pressure.   |

Table 2: Effect of Thickener Concentration on Viscosity (Illustrative Example)

| Thickener Concentration<br>(% w/w) | Resulting Viscosity (cP) | Observation  |
|------------------------------------|--------------------------|--|
| 1.5                                | 12,000                   | Paste may be too thin for fine details.                      |
| 2.0                                | 18,500                   | Within the optimal range for many applications.              |
| 2.5                                | 26,000                   | Viscosity may be too high, leading to difficult application. |

Note: These values are illustrative and can vary significantly based on the specific thickener, binder, and other components in the formulation.

## Experimental Protocols

### Protocol 1: Viscosity Measurement using a Rotational Viscometer

Objective: To accurately measure the viscosity of the **Pigment Red 146** printing paste.

Materials:

- Rotational Viscometer (e.g., Brookfield type)
- Appropriate spindle for the expected viscosity range
- Beaker or sample container
- Temperature probe
- **Pigment Red 146** printing paste sample

Procedure:

- Ensure the printing paste is at a constant, recorded temperature (e.g., 25°C), as viscosity is temperature-dependent.

- Select a spindle and rotational speed appropriate for the expected viscosity of the paste.
- Pour the printing paste into the sample container, ensuring there are no air bubbles.
- Lower the viscometer spindle into the paste until it reaches the immersion mark.
- Start the viscometer and allow the reading to stabilize.
- Record the viscosity reading in centipoise (cP).
- It is recommended to take readings at multiple rotational speeds to understand the shear-thinning or shear-thickening behavior of the paste.

## Protocol 2: Adjusting Printing Paste Viscosity

Objective: To systematically adjust the viscosity of a **Pigment Red 146** printing paste.

Materials:

- **Pigment Red 146** printing paste
- Appropriate reducer (e.g., deionized water) or thickener
- Rotational viscometer
- Stirring equipment (e.g., overhead stirrer)
- Graduated cylinders or pipettes

Procedure for Reducing Viscosity:

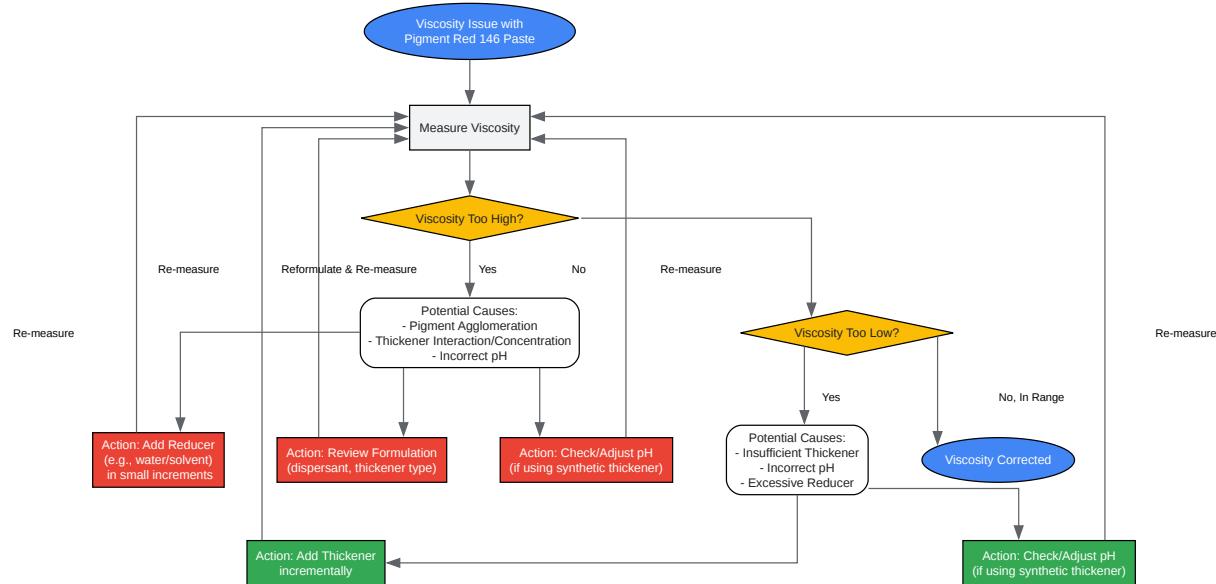
- Measure the initial viscosity of the printing paste as described in Protocol 1.
- Add a small, measured amount of the reducer (e.g., 0.5% of the total paste weight).
- Mix the paste thoroughly until the reducer is fully incorporated.
- Allow the paste to rest for a few minutes to reach equilibrium.

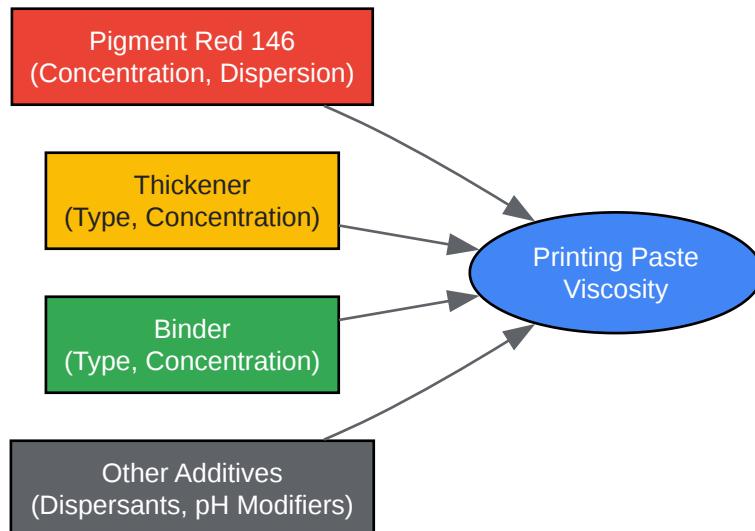
- Measure the viscosity again.
- Repeat steps 2-5 until the target viscosity is reached.

Procedure for Increasing Viscosity:

- Measure the initial viscosity of the printing paste.
- Add a small, measured amount of the thickener (e.g., 0.1% of the total paste weight).
- Mix thoroughly. Note that incorporating thickeners may require more vigorous mixing.
- Allow the paste to rest and measure the viscosity.
- Repeat steps 2-4 until the desired viscosity is achieved.

## Visualizations





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- To cite this document: BenchChem. [Troubleshooting Pigment Red 146 viscosity issues in printing pastes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035983#troubleshooting-pigment-red-146-viscosity-issues-in-printing-pastes>]

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